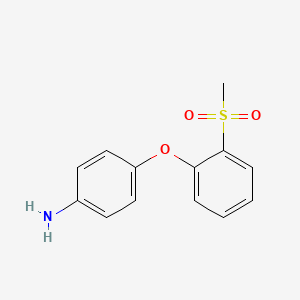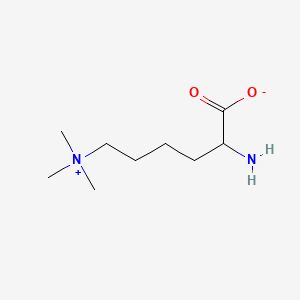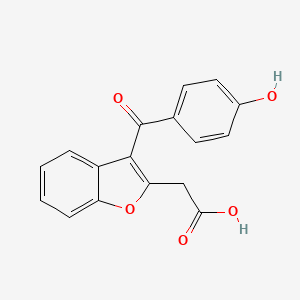
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxybenzoyl group attached to the benzofuran ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-(4-methoxyphenyl)-1,3-heptanedione and an acrolein dimer.
Reaction with Halogenation Reagent: These starting materials are reacted with a halogenation reagent and an acid catalyst in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-(4-oxobenzoyl)benzofuran-2-yl)acetic acid.
Reduction: Formation of 2-(3-(4-hydroxybenzyl)benzofuran-2-yl)acetic acid.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Similar structure but with a butyl group instead of an acetic acid moiety.
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H12O5 |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
2-[3-(4-hydroxybenzoyl)-1-benzofuran-2-yl]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-11-7-5-10(6-8-11)17(21)16-12-3-1-2-4-13(12)22-14(16)9-15(19)20/h1-8,18H,9H2,(H,19,20) |
Clé InChI |
WJEVKYKYFZHTFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)C(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



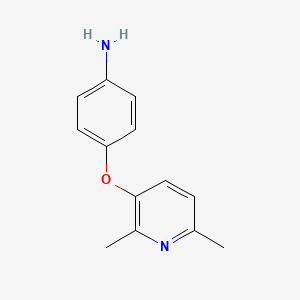
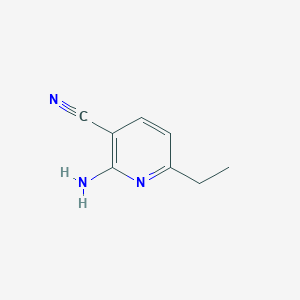
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
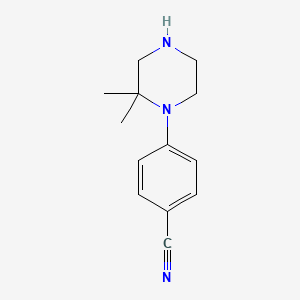


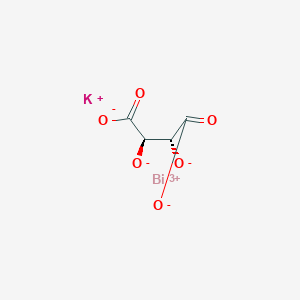
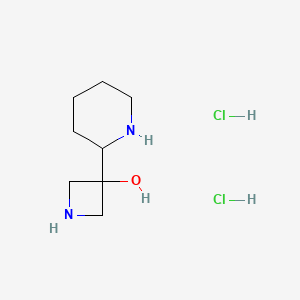

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
